ATORVASTATIN CALCIUM
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Overview
Description
Atorvastatin calcium is a synthetic lipid-lowering agent, primarily used to prevent cardiovascular diseases and treat abnormal lipid levels. It belongs to the statin class of medications, which work by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atorvastatin calcium can be synthesized through several routes, including the Paal-Knorr condensation, [3+2] cycloaddition, and the Hantzsch pyrrole synthesis. One prominent method involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine .
Industrial Production Methods: Industrial production of this compound involves high-yielding synthesis on a multi-kilogram scale. Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure this compound at the ester hydrolysis and counter-ion exchange step .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Involves reactions with halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Leads to the formation of photodegradation compounds with a high share of C=O bonds.
Reduction: Produces reduced forms of this compound.
Substitution: Results in halogenated derivatives of this compound.
Scientific Research Applications
Atorvastatin calcium has a wide range of scientific research applications:
Chemistry: Used in the study of lipid-lowering agents and their interactions with other compounds.
Biology: Investigated for its effects on cellular processes and cholesterol metabolism.
Medicine: Widely used to treat hypercholesterolemia and prevent cardiovascular diseases
Industry: Employed in the formulation of pharmaceutical products to enhance bioavailability and dissolution rates
Mechanism of Action
Atorvastatin calcium works by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol and very-low-density lipoprotein cholesterol .
Comparison with Similar Compounds
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
Comparison: Atorvastatin calcium is unique among statins due to its high potency and ability to significantly reduce low-density lipoprotein cholesterol levels. Compared to other statins, this compound has a longer half-life and greater bioavailability, making it a preferred choice for many patients .
Properties
Molecular Formula |
C66H68CaF2N4O10 |
---|---|
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI Key |
FQCKMBLVYCEXJB-MNSAWQCASA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Pictograms |
Irritant |
Synonyms |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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